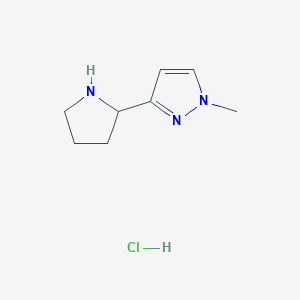

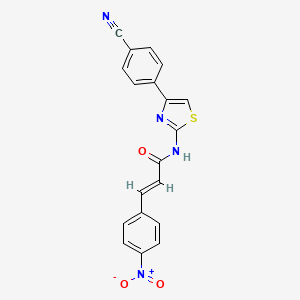

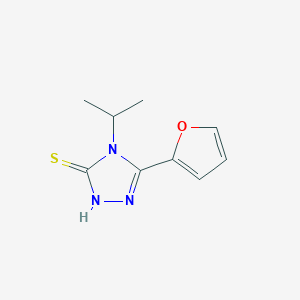

![molecular formula C7H9Cl2N3 B2547152 Imidazo[1,5-a]pyridin-6-amine dihydrochloride CAS No. 2137768-06-8](/img/structure/B2547152.png)

Imidazo[1,5-a]pyridin-6-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic aromatic amine that contains both imidazole and pyridine rings in its structure. This compound is commonly used as a research tool to investigate its mechanisms of action and its effects on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Therapeutic Agent Development

"Imidazo[1,5-a]pyridin-6-amine dihydrochloride" is part of the imidazo[1,2-a]pyridine family, recognized for its extensive applications in medicinal chemistry. The scaffold exhibits potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, proton pump inhibitors, and insecticidal activities. Structural modifications of this scaffold aim at discovering and developing novel therapeutic agents, with several derivatives represented in various marketed preparations, indicating its broad utility in drug development (A. Deep et al., 2016).

Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity in tested models, several demonstrated good cytoprotective properties, underscoring the scaffold's potential in addressing gastrointestinal disorders (J. Starrett et al., 1989).

Pharmacological Properties

Recent progress in understanding the pharmacological properties of imidazo[1,2-a]pyridine derivatives has highlighted their importance in medicinal chemistry. This scaffold serves as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating the versatility and therapeutic potential of these compounds (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Synthesis and Chemical Applications

Advancements in synthetic methodologies have allowed for the efficient creation of imidazo[1,2-a]pyridines and related compounds. Techniques such as copper-catalyzed tandem oxidative C–H amination/cyclizations and metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions have been developed, facilitating the synthesis of these compounds in good to excellent yields. These strategies provide direct access to imidazo[1,5-a]pyridines and underscore the scaffold's utility in organic synthesis (Yizhe Yan et al., 2013).

Safety and Hazards

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is labeled with the GHS07 pictogram and the signal word "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Direcciones Futuras

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mecanismo De Acción

Target of Action

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to have a wide range of pharmacological activities, including anticancer activity . The primary targets of this compound are cancer cells, particularly breast cancer cells .

Mode of Action

This compound interacts with its targets, the cancer cells, by inhibiting their proliferation . The compound’s interaction with its targets results in changes in the cells’ growth and division, leading to a decrease in the number of cancer cells .

Biochemical Pathways

This compound affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, this compound can disrupt the biochemical pathways that promote cancer cell growth and survival .

Pharmacokinetics

The compound’s wide range of pharmacological activities suggests that it has favorable adme properties that allow it to reach its targets and exert its effects .

Result of Action

The result of this compound’s action is a reduction in the proliferation of cancer cells . In vitro anticancer assays have shown that the compound has submicromolar inhibitory activity against various tumor cell lines .

Propiedades

IUPAC Name |

imidazo[1,5-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQSDBNRRJLREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)